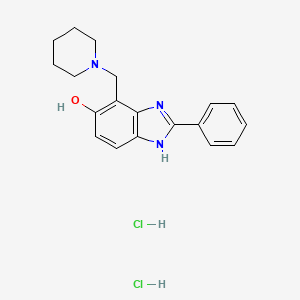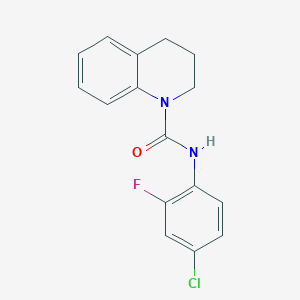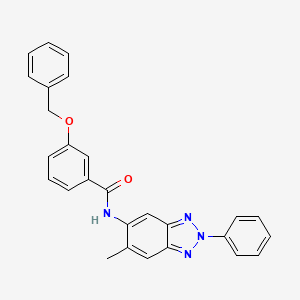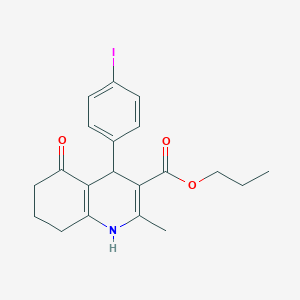![molecular formula C20H18O3 B5152878 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP55940, is a synthetic compound that was first synthesized in the mid-1980s. It is a potent cannabinoid receptor agonist, meaning that it binds to and activates the cannabinoid receptors in the brain and throughout the body. CP55940 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects by binding to the CB1 and CB2 receptors in the brain and throughout the body. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning that it can reduce pain perception. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and multiple sclerosis. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for use in laboratory experiments. It is a potent cannabinoid receptor agonist, meaning that it can be used to activate the endocannabinoid system and study its effects. It is also highly selective for the CB1 and CB2 receptors, which makes it useful for studying the specific effects of these receptors. However, 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not widely available for research purposes and its synthesis is complex and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research could focus on the development of new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors. Another area of research could focus on the development of new therapeutic applications for 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, such as in the treatment of neurodegenerative diseases or chronic pain. Additionally, research could be conducted on the potential long-term effects of 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one use, particularly in the context of medical use.
合成法
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized by a multi-step process that involves the reaction of several different chemical compounds. The synthesis method typically involves the use of hazardous chemicals and requires specialized equipment and expertise. Due to the complexity of the synthesis process, 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not widely available for research purposes.
科学的研究の応用
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been used extensively in scientific research to study the endocannabinoid system, which is a complex signaling network that regulates a wide range of physiological processes. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to bind to both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main cannabinoid receptors in the body.
特性
IUPAC Name |
7-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(14-6-3-2-4-7-14)22-15-10-11-17-16-8-5-9-18(16)20(21)23-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRFMOUSARSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)

![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)



![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)